tert-Butyldiphenylsilyl Trifluoromethanesulfonate

Overview

Description

tert-Butyldiphenylsilyl Trifluoromethanesulfonate is an organosilicon compound widely used in organic synthesis. It is known for its role as a silylating agent, which helps in the protection of hydroxyl groups during chemical reactions. This compound is particularly valued for its ability to introduce the tert-butyldiphenylsilyl group into molecules, thereby enhancing their stability and reactivity.

Preparation Methods

tert-Butyldiphenylsilyl Trifluoromethanesulfonate is typically synthesized by reacting trifluoromethanesulfonic acid with tert-butyldiphenylsilyl iodide . The reaction is carried out under controlled conditions to ensure high purity and yield. Industrial production methods often involve the use of specialized equipment to handle the reactive intermediates and to maintain the required temperature and pressure conditions.

Chemical Reactions Analysis

tert-Butyldiphenylsilyl Trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with alcohols, phenols, and amines to form silyl ethers and silyl amines.

Oxidation and Reduction: While it is primarily used as a silylating agent, it can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions: Typical reagents include alcohols, phenols, and amines, with reaction conditions often involving the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Major Products: The major products formed from these reactions are silyl ethers and silyl amines, which are valuable intermediates in organic synthesis.

Scientific Research Applications

tert-Butyldiphenylsilyl Trifluoromethanesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a silylating agent to protect hydroxyl groups during multi-step synthesis.

Biology: In biological research, it helps in the modification of biomolecules to study their structure and function.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of tert-Butyldiphenylsilyl Trifluoromethanesulfonate involves the formation of a stable silyl ether or silyl amine by reacting with hydroxyl or amino groups. This reaction protects these functional groups from unwanted side reactions during subsequent synthetic steps. The molecular targets are primarily hydroxyl and amino groups, and the pathways involved include nucleophilic substitution reactions .

Comparison with Similar Compounds

tert-Butyldiphenylsilyl Trifluoromethanesulfonate is unique compared to other silylating agents due to its bulky tert-butyldiphenylsilyl group, which provides enhanced stability and reactivity. Similar compounds include:

tert-Butyldimethylsilyl Trifluoromethanesulfonate: Used for similar purposes but with different steric and electronic properties.

Trimethylsilyl Trifluoromethanesulfonate: Another silylating agent with a smaller silyl group, leading to different reactivity and stability profiles.

Biological Activity

tert-Butyldiphenylsilyl trifluoromethanesulfonate (TBDPS-OTf) is a chemical compound with significant implications in organic synthesis and medicinal chemistry. Its unique structural features, including a tert-butyldiphenylsilyl group and a trifluoromethanesulfonate moiety, confer notable reactivity and stability properties. This article explores the biological activity of TBDPS-OTf, focusing on its applications, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

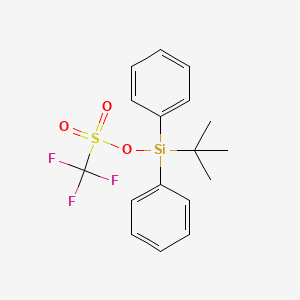

The molecular formula of TBDPS-OTf is C₁₇H₁₉F₃O₃SSi, with a molecular weight of approximately 388.48 g/mol. The compound appears as a colorless to brown liquid and is primarily utilized as a protecting group for alcohols in organic synthesis. Its trifluoromethanesulfonate group enhances solubility and reactivity, making it valuable for various synthetic applications .

TBDPS-OTf primarily participates in nucleophilic substitution reactions due to the electrophilic nature of the trifluoromethanesulfonate group. This characteristic allows it to react with various nucleophiles, including amines and alcohols, leading to the formation of more complex molecules. Such reactions are crucial for developing biologically active compounds.

Biological Activity

Research indicates that derivatives of TBDPS-OTf exhibit potential biological activity, especially in medicinal chemistry. Notably, some studies have suggested that compounds derived from TBDPS-OTf may act as selective estrogen receptor modulators (SERMs), which could be beneficial in treating hormone-related conditions.

Case Studies

- Estrogen Receptor Modulation : A study investigated the effects of TBDPS-OTf derivatives on estrogen receptors. The findings suggested that certain derivatives could selectively modulate these receptors, indicating potential applications in hormone therapy.

- Cytotoxic Effects : Another research focused on the cytotoxicity of compounds synthesized using TBDPS-OTf as a protecting group. The study utilized T47-D breast cancer cells to evaluate the antiproliferative effects of these compounds, demonstrating significant cytotoxic activity with IC50 values indicating effective cell death at low concentrations .

Applications in Drug Development

TBDPS-OTf's ability to enhance the pharmacological properties of various biomolecules makes it an attractive candidate in drug development. Its role as a protecting group allows for the selective modification of functional groups without compromising the overall structure of the target molecule.

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs of TBDPS-OTf and their unique features:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| TBDMS-OTf | Dimethyl instead of diphenyl silyl group | Generally more reactive due to less steric hindrance |

| TBS-OTf | Substituted ethyl group instead of propyl | May exhibit different biological activities due to structural changes |

| Phenoxymethyl triflate | Lacks silyl group entirely | More polar; potentially different solubility characteristics |

These compounds illustrate variations in reactivity and biological activity due to differences in their functional groups and steric environments, highlighting the distinct advantages offered by TBDPS-OTf in synthetic and medicinal chemistry.

Q & A

Basic Questions

Q. What are the optimal synthesis conditions for tert-butyldiphenylsilyl trifluoromethanesulfonate in academic settings?

Q. How should researchers handle this compound safely in the lab?

The compound is highly toxic and corrosive. Key precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use a fume hood to avoid inhalation of aerosols.

- First Aid: For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

- Storage: Keep containers tightly sealed in a dry, cool place away from moisture and ignition sources .

Q. What are the stability considerations for this reagent under different experimental conditions?

The reagent is stable under recommended storage (inert atmosphere, 2–8°C) but degrades upon exposure to moisture or elevated temperatures. Decomposition products may include toxic gases (e.g., hydrogen fluoride). Stability tests should include:

- Moisture Sensitivity: Conduct reactions under anhydrous conditions.

- Thermal Stability: Avoid temperatures >50°C; decomposition occurs near 65–67°C (based on analogous TBDMS triflate data) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reactions involving this compound?

DoE methodologies, such as factorial designs, are critical for parameter optimization. For example:

- Variables: Solvent polarity, temperature, and stoichiometry.

- Response Metrics: Reaction yield, purity, and byproduct formation.

- Statistical Modeling: Use software (e.g., JMP, Minitab) to analyze interactions between variables and identify optimal conditions .

Q. What mechanistic insights explain the reagent’s role in silylation reactions?

The trifluoromethanesulfonate (triflate) group acts as a leaving group, facilitating nucleophilic attack on the silicon center. For example, in phosphazene synthesis, the silyl group transfers to nucleophiles (e.g., amines), forming stable silyl ethers. EtN scavenges protons, shifting equilibrium toward product formation .

Q. How should researchers resolve contradictions in reaction yields or purity data?

Common issues and solutions:

- Low Yields: Verify anhydrous conditions (use molecular sieves) and reagent freshness.

- Byproduct Formation: Adjust stoichiometry or use scavengers (e.g., EtN).

- Analytical Discrepancies: Cross-validate purity via or X-ray crystallography (if crystalline derivatives form) .

Q. What advanced analytical methods characterize this reagent’s reactivity and degradation?

- NMR Spectroscopy: tracks silylation efficiency.

- Mass Spectrometry (MS): Identifies degradation products (e.g., triflic acid).

- X-ray Crystallography: Resolves structural details of silylated products .

Q. How does tert-butyldiphenylsilyl trifluoromethanesulfonate compare to analogous silyl triflates (e.g., TBDMS triflate) in reactivity?

Properties

IUPAC Name |

[tert-butyl(diphenyl)silyl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3O3SSi/c1-16(2,3)25(14-10-6-4-7-11-14,15-12-8-5-9-13-15)23-24(21,22)17(18,19)20/h4-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMOJFWVOHXBTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449421 | |

| Record name | tert-Butyldiphenylsilyl Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92886-86-7 | |

| Record name | tert-Butyldiphenylsilyl Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl(diphenyl)silyl trifluoromethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.